molecular formula C11H8N2O3 B1451182 6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 893554-94-4

6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1451182
M. Wt: 216.19 g/mol
InChI Key: KPRMKWDXGLPXIR-UHFFFAOYSA-N
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Description

6-Methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is a compound with the molecular formula C11H8N2O3 . It is a member of the benzofuro[3,2-d]pyrimidin-4(3H)-one family of compounds .


Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidin-4(3H)-ones has been reported in the literature . The carbodiimides, obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacted with secondary amines, phenols, or alcohols in the presence of catalytic amounts of K2CO3 or sodium alkoxide to give 2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones .


Molecular Structure Analysis

In a related compound, all non-H atoms of the three fused rings of the benzofuro[3,2-d]pyrimidine system are almost coplanar . The dihedral angle between the fused ring system and the benzene ring is 1.47 (12)° .


Chemical Reactions Analysis

The chemical reactions involving benzofuro[3,2-d]pyrimidin-4(3H)-ones have been studied . The carbodiimides, obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates, reacted with secondary amines, phenols, or alcohols in the presence of catalytic amounts of K2CO3 or sodium alkoxide to give 2-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones .


Physical And Chemical Properties Analysis

The molecular weight of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one is 216.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 63.8 Ų .

Scientific Research Applications

2. Use in Organic Light-Emitting Diodes

Here are two more applications of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one:

4. Synthesis of Benzofuro[3,2-d]pyrimidines

Here are two more applications of 6-methoxy1benzofuro[3,2-d]pyrimidin-4(3H)-one:

5. Anticancer Activities

  • Summary of Application: A series of diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines were synthesized and screened for their antitumor effects against HepG2, Bel-7402 and HeLa cell lines in vitro .
  • Methods of Application: The compounds were synthesized and their biological activities were evaluated against HepG2, Bel-7402 and HeLa cell lines .
  • Results or Outcomes: Representatively, one of the compounds, with an IC50 of 0.70 μM, exhibited the best antitumor activity against the tested HepG2 cell lines .

6. Use in Blue Phosphorescent Organic Light-Emitting Diodes

  • Summary of Application: An electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core to develop a high triplet energy host . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
  • Methods of Application: In the device application, the host was used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di (9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host in the blue phosphorescent organic light-emitting diodes (PhO-LEDs) .
  • Results or Outcomes: The mCBP:CzBFPmSi mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .

properties

IUPAC Name

6-methoxy-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-15-7-4-2-3-6-8-10(16-9(6)7)11(14)13-5-12-8/h2-5H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRMKWDXGLPXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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